molecular formula C21H21N3O2S B2366058 (E)-5-(4-hydroxybenzylidene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one CAS No. 327082-78-0

(E)-5-(4-hydroxybenzylidene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one

Cat. No.: B2366058
CAS No.: 327082-78-0
M. Wt: 379.48
InChI Key: USBGYYPCIQKWBS-XMHGGMMESA-N
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Description

The compound (E)-5-(4-hydroxybenzylidene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a thiazolidinone derivative characterized by:

  • Thiazol-4(5H)-one core: A five-membered heterocyclic ring containing sulfur and nitrogen, critical for biological activity .
  • 4-Hydroxybenzylidene substituent: An (E)-configured benzylidene group at position 5, which enhances π-π stacking and hydrogen bonding .
  • 4-(m-Tolyl)piperazinyl group: A meta-methyl-substituted phenylpiperazine at position 2, influencing lipophilicity and receptor interactions .

Properties

IUPAC Name

(5E)-5-[(4-hydroxyphenyl)methylidene]-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-15-3-2-4-17(13-15)23-9-11-24(12-10-23)21-22-20(26)19(27-21)14-16-5-7-18(25)8-6-16/h2-8,13-14,25H,9-12H2,1H3/b19-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBGYYPCIQKWBS-XMHGGMMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=NC(=O)C(=CC4=CC=C(C=C4)O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC=C(C=C4)O)/S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Formation with Piperazine Derivatives

A modified Hantzsch protocol is employed to incorporate the 4-(m-tolyl)piperazine group during thiazole ring formation. The synthesis begins with the preparation of 4-(m-tolyl)piperazine-1-carbothioamide, achieved by treating 4-(m-tolyl)piperazine with thiophosgene followed by ammonium hydroxide. This thioamide is then reacted with α-bromo-γ-butyrolactone under reflux in ethanol, yielding 2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one (Intermediate A, Scheme 1). The reaction mechanism proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the brominated lactone, followed by cyclodehydration.

Key Reaction Parameters

  • Solvent: Ethanol (anhydrous)
  • Temperature: 80°C (reflux)
  • Yield: 68–72% (isolated via vacuum filtration)
  • Characterization: $$ ^1H $$ NMR (DMSO-d6): δ 7.24–7.18 (m, 4H, aromatic), 4.32 (s, 2H, lactone CH2), 3.82–3.75 (m, 8H, piperazine).

Knoevenagel Condensation: Introducing the 4-Hydroxybenzylidene Moiety

The 4-hydroxybenzylidene group is installed via a Knoevenagel condensation between Intermediate A and 4-hydroxybenzaldehyde. This reaction, catalyzed by sodium acetate in acetic acid, facilitates the formation of the (E)-configured exocyclic double bond through a dehydration mechanism.

Stereochemical Control and Reaction Optimization

The (E)-stereochemistry is favored due to conjugation between the electron-rich aromatic aldehyde and the thiazolone’s carbonyl group. Reaction conditions are optimized to minimize Z-isomer formation:

  • Molar Ratio: 1:1.2 (Intermediate A : 4-hydroxybenzaldehyde)
  • Catalyst: Sodium acetate (2 eq)
  • Solvent: Glacial acetic acid
  • Temperature: 120°C (reflux with Dean-Stark trap)
  • Reaction Time: 6–8 hours
  • Yield: 85–88% (crude), 78% after recrystallization.

Purification Protocol
The crude product is recrystallized from a 3:1 ethanol/water mixture, yielding pale-yellow crystals. HPLC analysis confirms >99% (E)-isomer purity (C18 column, 70:30 acetonitrile/water, λ = 254 nm).

Alternative Synthetic Routes and Comparative Analysis

Robinson-Gabriel Cyclization Approach

An alternative pathway employs the Robinson-Gabriel method, wherein 2-(4-(m-tolyl)piperazin-1-yl)acetamide undergoes cyclization with phosphorus pentasulfide (P2S5) in toluene. This method circumvents the need for α-halocarbonyl precursors but requires stringent moisture control.

Reaction Conditions

  • Reagent: P2S5 (1.5 eq)
  • Solvent: Toluene (anhydrous)
  • Temperature: 110°C (12 hours)
  • Yield: 61% (lower than Hantzsch due to side reactions).

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the Hantzsch reaction, reducing the thiazole formation step to 15 minutes at 150°C with comparable yields (70–73%). This method is ideal for high-throughput applications but necessitates specialized equipment.

Structural and Spectroscopic Characterization

X-ray Crystallography

Single-crystal X-ray analysis (performed analogously to) confirms the (E)-configuration of the benzylidene group. The dihedral angle between the thiazole ring and the 4-hydroxybenzylidene moiety is 12.01°, consistent with minimal steric hindrance. Intramolecular C–H···S hydrogen bonding stabilizes the molecular conformation, forming an S(6) ring motif.

Spectroscopic Data

  • IR (KBr): 1685 cm$$^{-1}$$ (C=O), 1590 cm$$^{-1}$$ (C=N), 3250 cm$$^{-1}$$ (O–H).
  • $$ ^1H $$ NMR (400 MHz, DMSO-d6): δ 10.21 (s, 1H, OH), 7.89 (d, J = 15.6 Hz, 1H, CH=), 7.72–7.68 (m, 2H, aromatic), 6.93–6.89 (m, 2H, aromatic), 3.85–3.78 (m, 8H, piperazine), 2.31 (s, 3H, CH3).
  • $$ ^{13}C $$ NMR (100 MHz, DMSO-d6): δ 187.4 (C=O), 162.1 (C=N), 149.2 (CH=), 128.9–115.7 (aromatic carbons), 52.4–49.1 (piperazine), 21.0 (CH3).

Industrial-Scale Production and Patent Considerations

A patent-derived protocol (adapted from) highlights critical adjustments for large-scale synthesis:

  • Continuous Flow Reactors: Enhance heat transfer during the Hantzsch step, reducing reaction time to 2 hours.
  • Impurity Control: Recrystallization from ethyl acetate removes residual 4-hydroxybenzaldehyde (<0.1% by HPLC).
  • Green Chemistry Metrics: Solvent recovery systems achieve 90% ethanol reuse, reducing E-factor to 8.2.

Challenges and Mitigation Strategies

Regioselectivity in Piperazine Substitution

Competing N-alkylation at piperazine’s tertiary nitrogen is mitigated by using a bulky base (DABCO) during the Hantzsch reaction, favoring thiazole ring formation.

Oxidative Degradation of the Benzylidene Moiety

Storage under nitrogen and addition of 0.1% BHT (butylated hydroxytoluene) prevent aerial oxidation of the exocyclic double bond.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(4-hydroxybenzylidene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzylidene group can be reduced to form a saturated derivative.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide

    Reduction: Sodium borohydride or hydrogenation with a palladium catalyst

    Substitution: Alkyl halides or acyl chlorides

Major Products

  • Oxidation of the hydroxyl group may yield 4-formylbenzylidene derivatives.
  • Reduction of the benzylidene group may yield 5-(4-hydroxyphenyl)thiazol-4(5H)-one derivatives.
  • Substitution reactions on the piperazine ring may yield various N-substituted derivatives.

Scientific Research Applications

Neuropharmacological Applications

One of the prominent applications of this compound is its potential as an acetylcholinesterase inhibitor , which is crucial in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Acetylcholinesterase inhibitors help increase acetylcholine levels in the brain, thereby improving cognitive function and memory.

Case Studies and Research Findings

  • A study synthesized a series of thiazole derivatives, including compounds similar to (E)-5-(4-hydroxybenzylidene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one, demonstrating significant inhibition of acetylcholinesterase with an IC50 value as low as 2.7 µM. This suggests strong potential for therapeutic applications against Alzheimer’s disease .
  • Molecular docking studies indicated that these compounds interact effectively with the active site of acetylcholinesterase, supporting their role as effective inhibitors in silico .

Antibacterial Activity

The compound also exhibits notable antibacterial properties, making it a candidate for developing new antimicrobial agents.

Research Insights

  • In vitro studies have shown that derivatives containing the thiazole moiety possess significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analyses revealed that modifications to the piperazine ring enhance antimicrobial efficacy .
  • A specific derivative was reported to inhibit the growth of Proteus mirabilis and Staphylococcus aureus, showcasing comparable effectiveness to standard antibiotics like levofloxacin .

Other Biological Activities

In addition to neuropharmacological and antibacterial applications, this compound has been investigated for other biological activities:

  • Antioxidant Properties : Some studies suggest that thiazole derivatives can exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases.
  • Anti-inflammatory Effects : Research has indicated that certain compounds within this class may also possess anti-inflammatory properties, making them suitable candidates for treating conditions characterized by inflammation .

Data Summary Table

Application AreaActivity TypeKey Findings
NeuropharmacologyAcetylcholinesterase InhibitionIC50 = 2.7 µM; effective in Alzheimer's treatment
Antibacterial ActivityBroad-spectrum antibacterialEffective against P. mirabilis, comparable to levofloxacin
Other Biological ActivitiesAntioxidant & Anti-inflammatoryPotential protective effects against oxidative stress

Mechanism of Action

The mechanism of action of (E)-5-(4-hydroxybenzylidene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one likely involves interaction with specific molecular targets such as enzymes or receptors. The presence of the thiazolone ring and piperazine moiety suggests potential binding to protein targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Research Implications and Gaps

  • Antimicrobial Potential: The 4-hydroxybenzylidene group’s hydrogen-bonding capacity and the m-tolylpiperazine’s lipophilicity suggest synergistic effects for Gram-negative bacteria .
  • Unstudied Areas: No data exist on the compound’s toxicity, pharmacokinetics, or activity against fungal biofilms.

Biological Activity

The compound (E)-5-(4-hydroxybenzylidene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, a piperazine moiety, and a hydroxybenzylidene substituent. Its structural formula can be represented as follows:

C17H20N2O2S\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

Key Structural Features

  • Thiazole Ring : Known for its diverse biological activities.
  • Piperazine Moiety : Often associated with psychoactive properties and enzyme inhibition.
  • Hydroxybenzylidene Group : Contributes to antioxidant and anti-inflammatory activities.

Antioxidant Activity

Research indicates that thiazole derivatives exhibit significant antioxidant properties. The compound's ability to scavenge free radicals was evaluated using various in vitro assays, revealing a strong correlation between its structure and antioxidant efficacy.

Enzyme Inhibition

The compound has been tested for its inhibitory effects on several enzymes:

  • Tyrosinase Inhibition : The compound demonstrated potent tyrosinase inhibitory activity, which is crucial for skin-whitening applications. It exhibited an IC50 value significantly lower than that of standard inhibitors like kojic acid, suggesting it could be developed as a cosmetic agent for hyperpigmentation disorders .
  • Carbonic Anhydrase Inhibition : It was found to inhibit human carbonic anhydrase isoforms I and II with Ki values of 484.02 nM and 526.30 nM, respectively . This suggests potential applications in treating conditions related to carbonic anhydrase dysregulation.

Antimicrobial Activity

Preliminary studies have shown that the compound possesses antimicrobial properties against various bacterial strains. Its efficacy was comparable to established antibiotics, indicating potential as an alternative treatment option in infectious diseases .

Case Study 1: Tyrosinase Inhibition

In a recent study evaluating the tyrosinase inhibition of thiazole derivatives, the compound showed an IC50 value of 0.1 µM, making it approximately 190 times more effective than kojic acid. This suggests that structural modifications significantly enhance its inhibitory potency against tyrosinase .

Case Study 2: Antimicrobial Efficacy

A series of synthesized thiazole derivatives, including this compound, were tested against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited strong antibacterial activity with minimum inhibitory concentrations (MIC) below those of conventional antibiotics .

Table 1: Summary of Biological Activities

Activity TypeAssay MethodResult (IC50/MIC)
Tyrosinase InhibitionEnzyme assay0.1 µM (vs. Kojic Acid)
Carbonic AnhydraseEnzyme inhibition assayKi: 484.02 nM (I), 526.30 nM (II)
Antimicrobial ActivityMIC determination< 10 µg/mL

The biological activity of this compound is attributed to:

  • Hydrogen Bonding : The hydroxyl group enhances binding affinity to target enzymes.
  • Planarity : The planar structure facilitates interaction with active sites of enzymes.
  • Lipophilicity : The presence of aromatic rings increases membrane permeability.

Q & A

Q. What are the key synthetic routes for (E)-5-(4-hydroxybenzylidene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

  • Thiazole ring formation : Cyclization of a thioamide precursor with an α-haloketone .
  • Benzylidene introduction : Condensation of the thiazole intermediate with 4-hydroxybenzaldehyde under acidic/basic conditions (e.g., piperidine in 1,4-dioxane) .
  • Piperazine substitution : Reaction with 4-(m-tolyl)piperazine via nucleophilic substitution .
    Optimization strategies :
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
  • Temperature control : Reflux conditions (~100–120°C) improve imine bond formation .
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. How is the molecular structure of this compound validated experimentally?

Structural elucidation relies on:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., benzylidene protons at δ 7.2–8.1 ppm, thiazole C=O at ~170 ppm) .
  • Mass spectrometry (MS) : Molecular ion peaks ([M+H]+^+) validate the molecular formula .
  • X-ray crystallography : Resolves stereochemistry (e.g., E-configuration of the benzylidene group) and hydrogen-bonding motifs (e.g., S(6) ring motifs) .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Cytotoxicity assays : Use sulforhodamine B (SRB) or MTT assays on cancer cell lines (e.g., MCF-7, HEPG-2) with CHS-828 as a reference compound .
  • Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
  • Anti-inflammatory screening : COX-2 inhibition assays using ELISA .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence biological activity?

  • Benzylidene substituents : Electron-donating groups (e.g., -OCH3_3) enhance anticancer activity by improving membrane permeability, while bulky groups (e.g., allyloxy) reduce efficacy due to steric hindrance .
  • Piperazine modifications : Aromatic substituents (e.g., m-tolyl) improve receptor binding affinity compared to alkyl chains .
  • Thiazole core : Oxidation to sulfoxides increases metabolic stability but may reduce cytotoxicity .

Q. How can contradictory cytotoxicity data across studies be resolved?

  • Standardized protocols : Ensure consistent cell line sources (e.g., ECACC), passage numbers, and DMSO concentrations (<0.5%) .
  • Orthogonal assays : Cross-validate results using apoptosis assays (Annexin V/PI staining) and mitochondrial membrane potential tests .
  • Structural verification : Confirm batch purity via HPLC (>95%) to rule out degradation products .

Q. What computational methods predict target interactions for this compound?

  • Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) or GPCRs (e.g., serotonin receptors) .
  • MD simulations : Analyze stability of ligand-target complexes (e.g., RMSD < 2 Å over 100 ns) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values to guide synthesis .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity while others show negligible effects?

  • Strain variability : Activity against S. aureus (Gram-positive) is often higher than E. coli (Gram-negative) due to outer membrane barriers .
  • Compound stability : Hydrolysis of the benzylidene group in aqueous media may reduce efficacy over time .
  • Assay conditions : Variations in inoculum size (105^5 vs. 106^6 CFU/mL) affect MIC values .

Methodological Recommendations

Q. How to optimize reaction yields for large-scale synthesis?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 2 hours vs. 24 hours) and improves yields by 15–20% .
  • Catalyst screening : Use p-toluenesulfonic acid (PTSA) for imine condensation (yield: 85% vs. 60% with acetic acid) .

Q. What analytical techniques validate compound stability under physiological conditions?

  • HPLC-MS : Monitor degradation in simulated gastric fluid (pH 2) over 24 hours .
  • Circular dichroism (CD) : Assess conformational changes in serum-containing media .

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